molecular formula C14H23N3OS B12449552 1-(Adamantane-1-carbonylamino)-3-ethyl-thiourea

1-(Adamantane-1-carbonylamino)-3-ethyl-thiourea

Cat. No.: B12449552
M. Wt: 281.42 g/mol
InChI Key: KHXAQAGISGDPOA-UHFFFAOYSA-N
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Description

N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates. These intermediates are known for their stability and reactivity, making them suitable for various functionalization reactions .

Industrial Production Methods

Industrial production of adamantane derivatives often involves the use of selective C-H functionalization techniques. These methods allow for the direct conversion of adamantane C-H bonds to C-C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . The process typically requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrazine hydrate, and nucleophiles such as alkyl halides. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield adamantane ketones, while substitution reactions can produce various functionalized adamantane derivatives .

Scientific Research Applications

N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and stable framework, allowing the compound to effectively bind to its targets. This binding can modulate various biological processes, such as enzyme activity or receptor signaling, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it particularly suitable for applications requiring robust and durable compounds, such as in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

IUPAC Name

1-(adamantane-1-carbonylamino)-3-ethylthiourea

InChI

InChI=1S/C14H23N3OS/c1-2-15-13(19)17-16-12(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

KHXAQAGISGDPOA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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